1-(benzylsulfonyl)indoline

EMT inhibition Pancreatic cancer Scratch assay

1-(Benzylsulfonyl)indoline (BSI, Compound #38) is a synthetic indoline derivative featuring a benzylsulfonyl moiety. It was identified from a high-throughput phenotypic screen for its ability to inhibit Epithelial-Mesenchymal Transition (EMT) and target Cancer Stem-like Cells (CSCs) in pancreatic cancer.

Molecular Formula C15H15NO2S
Molecular Weight 273.4 g/mol
Cat. No. B5828064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzylsulfonyl)indoline
Molecular FormulaC15H15NO2S
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C15H15NO2S/c17-19(18,12-13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)16/h1-9H,10-12H2
InChIKeyHEGWNXJQSXOTMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzylsulfonyl)indoline (BSI) for Epithelial-Mesenchymal Transition (EMT) and Cancer Stem Cell (CSC) Research: A Procurement Evidence Guide


1-(Benzylsulfonyl)indoline (BSI, Compound #38) is a synthetic indoline derivative featuring a benzylsulfonyl moiety [1]. It was identified from a high-throughput phenotypic screen for its ability to inhibit Epithelial-Mesenchymal Transition (EMT) and target Cancer Stem-like Cells (CSCs) in pancreatic cancer [1]. BSI's mechanism involves the inhibition of histone deacetylases (HDACs), leading to increased histone H4 acetylation and the epigenetic reactivation of the tumor suppressor E-cadherin [1]. This defines BSI's primary utility as a chemical probe for studying EMT, CSC biology, and HDAC-mediated transcriptional regulation.

Why Generic Substitution of 1-(Benzylsulfonyl)indoline (BSI) Fails in Anti-EMT and Anti-CSC Research


Indiscriminate substitution of BSI with other indoline-based molecules or broad-spectrum HDAC inhibitors (e.g., SAHA/vorinostat, trichostatin A) is not scientifically valid [1]. Generic substitution fails because the anti-EMT activity of BSI was identified via a specific phenotypic screen that selected for E-cadherin upregulation, and its activity profile was shown to be highly structure-dependent [1]. Specifically, only 2 out of 6 tested structural analogues of BSI demonstrated comparable anti-migratory effects, and the compound's selective enhancement of histone H4 acetylation is a nuanced epigenetic fingerprint not shared by all HDAC inhibitors [1]. The quantitative evidence below demonstrates that the specific sulfonamide geometry and indoline core of BSI are critical for its unique polypharmacology, making generic replacement a high-risk decision in research settings.

Quantitative Differentiation Guide for 1-(Benzylsulfonyl)indoline (BSI): Comparator Evidence for Scientific Selection


BSI Demonstrates Structure-Specific Anti-Migratory Activity Compared to Its Direct Analogues

In a scratch assay, BSI at 25 μM induced a significantly greater inhibition of BxPC-3 pancreatic cancer cell migration compared to 4 of its 6 direct structural analogues [1]. While BSI-treated cells demonstrated a substantial reduction in the percentage of scratch closure, 4 analogues showed no significant effect, and the remaining 2 showed only a partial inhibitory effect [1]. This establishes BSI as the most potent anti-migratory compound within this specific chemotype cluster.

EMT inhibition Pancreatic cancer Scratch assay

BSI Preferentially Increases Histone H4 Acetylation Over H3 and H2A: A Selective Epigenetic Profile

Contrary to a pan-HDAC inhibitor mechanism, BSI (25 μM, 24h) caused a robust and preferential increase in histone H4 lysine 8 (H4-K8) acetylation in PANC-1 and BxPC-3 cells, with only subtle increases in H3-K9 and H2A acetylation [1]. This contrasts with the broad hyperacetylation patterns induced by reference pan-HDAC inhibitors like SAHA [2]. BSI's selectivity for H4 acetylation is linked to the epigenetic regulation of E-cadherin.

HDAC inhibition Histone acetylation Epigenetics

BSI Demonstrates Effective Inhibition of Tumor Sphere Formation at Sub-Cytotoxic Concentrations, a Functional CSC Assay

In a tumor sphere formation assay, a functional measure of CSC self-renewal, BSI effectively inhibited the formation of primary tumor spheres derived from PANC-1 cells [1]. This inhibition was observed at a sub-cytotoxic concentration (25 μM), indicating that the anti-CSC effect is not a consequence of general cytotoxicity [1]. This contrasts with many cytotoxic chemotherapies, which may spare CSCs.

Cancer stem cells Sphere formation Self-renewal

Dual Inhibition of Invasion and Migration in PANC-1 Cells at a Single Concentration

BSI (25 μM) significantly inhibited both Matrigel invasion and migration of PANC-1 cells in Boyden chamber assays after 24 hours [1]. The dual inhibition of invasion and migration at a consistent, sub-cytotoxic concentration highlights BSI's potency in blocking key metastatic processes simultaneously, a therapeutically desirable profile.

Cell invasion Cell migration Pancreatic cancer

Mechanistic Validation: BSI Upregulates E-Cadherin by Inhibiting the Transcriptional Repressor Snail

BSI's mechanism of E-cadherin upregulation was validated through the downregulation of the master EMT transcription factor Snail [1]. In both PANC-1 and BxPC-3 cells, 25 μM BSI treatment led to a decrease in Snail protein levels, accompanied by a decrease in the mesenchymal marker N-cadherin [1]. This provides a mechanistic link between BSI's epigenetic effects and its phenotypic anti-EMT activity.

E-cadherin Snail Transcriptional repression

Application Scenarios for 1-(Benzylsulfonyl)indoline (BSI) Based on Quantitative Differentiation Evidence


Investigating Epigenetic Regulation of the Epithelial-to-Mesenchymal Transition (EMT)

Researchers studying the epigenetic switch from an epithelial to a mesenchymal state in cancer are recommended to procure BSI. The evidence shows that BSI selectively increases histone H4 acetylation [1] and subsequently silences the EMT master regulator Snail [1], leading to robust E-cadherin re-expression [1]. This contrasts with pan-HDAC inhibitors and provides a specific chemical tool for probing the H4 acetylation-Snail-E-cadherin axis.

Functional Analysis of Cancer Stem Cell (CSC) Self-Renewal and Maintenance

In studies focused on isolating and therapeutically targeting CSCs, BSI is a validated compound of choice. Evidence demonstrates that BSI can inhibit primary and secondary tumor sphere formation at sub-cytotoxic concentrations [1], a definitive functional assay for CSC self-renewal. Procuring BSI for this application allows researchers to differentiate between cytotoxic effects on bulk tumor cells and genuine anti-CSC activity, a critical concern in oncology drug discovery.

Chemical Probe for Structure-Activity Relationship (SAR) Studies on Indoline Scaffolds

Medicinal chemistry groups optimizing anti-metastatic agents should procure BSI as the benchmark compound. Direct head-to-head data shows BSI is the most potent anti-migratory compound among 7 tested structural analogues [1]. This established structure-activity relationship makes BSI the essential reference standard for any subsequent analogue synthesis and biological evaluation aimed at improving potency or pharmacokinetic properties.

Studying the Dual Inhibition of Tumor Cell Invasion and Migration

For researchers studying the distinct mechanisms of cancer cell invasion and migration, BSI offers a validated tool to simultaneously inhibit both processes. Evidence confirms BSI's significant activity in both Matrigel-based invasion and non-coated membrane-based migration assays in PANC-1 cells at a single, consistent concentration [1]. This dual-action simplifies experimental design and provides a robust control for phenotypic assays assessing metastatic potential.

Quote Request

Request a Quote for 1-(benzylsulfonyl)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.